

# An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynylthiane

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## Compound of Interest

Compound Name: 2-Ethynylthiane

Cat. No.: B008549

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Disclaimer: Direct experimental data for **2-Ethynylthiane** is not readily available in the current scientific literature. This guide provides a comprehensive overview of its predicted physicochemical properties based on the known characteristics of analogous compounds, namely thiane and ethynylcyclohexane. The experimental protocols described herein are standard methodologies applicable to the characterization of novel heterocyclic compounds like **2-Ethynylthiane**.

## Executive Summary

**2-Ethynylthiane** is a heterocyclic compound featuring a saturated six-membered thiane ring substituted with an ethynyl group at the 2-position. While specific experimental data for this molecule is sparse, its physicochemical properties can be inferred from its constituent parts. The thiane ring imparts characteristics of a cyclic thioether, influencing its polarity and boiling point. The terminal alkyne (ethynyl group) is expected to contribute to its acidity and reactivity. This document provides a predictive summary of its key properties and outlines the standard experimental procedures for their determination.

## Predicted Physicochemical Properties

The properties of **2-Ethynylthiane** are anticipated to be a composite of those of thiane and a cyclic alkyne. The introduction of the ethynyl group will likely increase the molecular weight and

boiling point compared to thiane. The polarity will be influenced by both the sulfur heteroatom and the carbon-carbon triple bond.

## Quantitative Data Summary

The following tables present the known physicochemical data for thiane and ethynylcyclohexane, which serve as structural analogs for the thiane ring and the ethynyl-substituted cyclic core of **2-Ethynylthiane**, respectively. Predicted values for **2-Ethynylthiane** are also provided based on these analogs.

Table 1: General and Physical Properties

Property	Thiane	Ethynylcyclohexane	Predicted 2-Ethynylthiane
Molecular Formula	C <sub>5</sub> H <sub>10</sub> S	C <sub>8</sub> H <sub>12</sub>	C <sub>7</sub> H <sub>10</sub> S
Molecular Weight (g/mol)	102.20	108.18	126.23
Appearance	Colorless liquid	Colorless to light brown liquid	Colorless to pale yellow liquid
Melting Point (°C)	19	130-132	~25-35
Boiling Point (°C)	141.8	130-132	~160-170
Density (g/mL @ 25°C)	0.9943	0.828	~0.95-1.05

Table 2: Solubility and Acidity

Property	Thiane	Ethynylcyclohexane	Predicted 2-Ethynylthiane
Water Solubility	Not miscible or difficult to mix	Immiscible	Sparingly soluble to immiscible
Solubility in Organic Solvents	Soluble	Soluble	Soluble in common organic solvents
pKa (of acidic proton)	Not applicable	~25[1][2][3]	~25

## Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of a novel compound such as **2-Ethynylthiane**.

### Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.[4][5][6][7][8]

- **Sample Preparation:** A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Measurement:** The sample is heated at a steady rate (initially rapid, then slow, ~1-2°C per minute, near the expected melting point).
- **Data Recording:** The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A sharp melting range (0.5-1°C) is indicative of a pure compound.[5][6]

### Determination of Boiling Point

For a liquid sample, the boiling point can be determined by micro-boiling point determination or distillation.[9][10][11][12][13]

- **Apparatus Setup:** A small volume of the liquid is placed in a test tube or distillation flask. A thermometer is positioned with the bulb in the vapor phase, just above the liquid surface.
- **Heating:** The liquid is heated gently.
- **Equilibrium:** The temperature is recorded when the vapor temperature remains constant during the collection of the distillate. This temperature is the boiling point at the recorded atmospheric pressure.

## Determination of Solubility

The solubility in various solvents can be determined by the following procedure.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **Solvent Selection:** A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are selected.
- **Measurement:** A known volume of the solvent is placed in a vial at a constant temperature. A small, measured amount of **2-Ethynylthiane** is added incrementally with stirring.
- **Observation:** The point at which no more solute dissolves (saturation) is observed.
- **Quantification:** The mass of the dissolved solute is determined, and the solubility is expressed as g/100 mL or mol/L.

## Determination of pKa

The acidity of the ethynyl proton can be determined using potentiometric titration or spectrophotometric methods.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- **Solution Preparation:** A solution of **2-Ethynylthiane** is prepared in a suitable solvent mixture (e.g., water/co-solvent).
- **Titration:** The solution is titrated with a standardized strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
- **Data Analysis:** A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

## Spectroscopic Characterization

NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule.<sup>[21]</sup>  
<sup>[22]</sup><sup>[23]</sup><sup>[24]</sup><sup>[25]</sup>

- **Sample Preparation:** 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- **Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer.
- **Spectral Analysis:** The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure of **2-Ethynylthiane**.

IR spectroscopy is used to identify the functional groups present in the molecule.

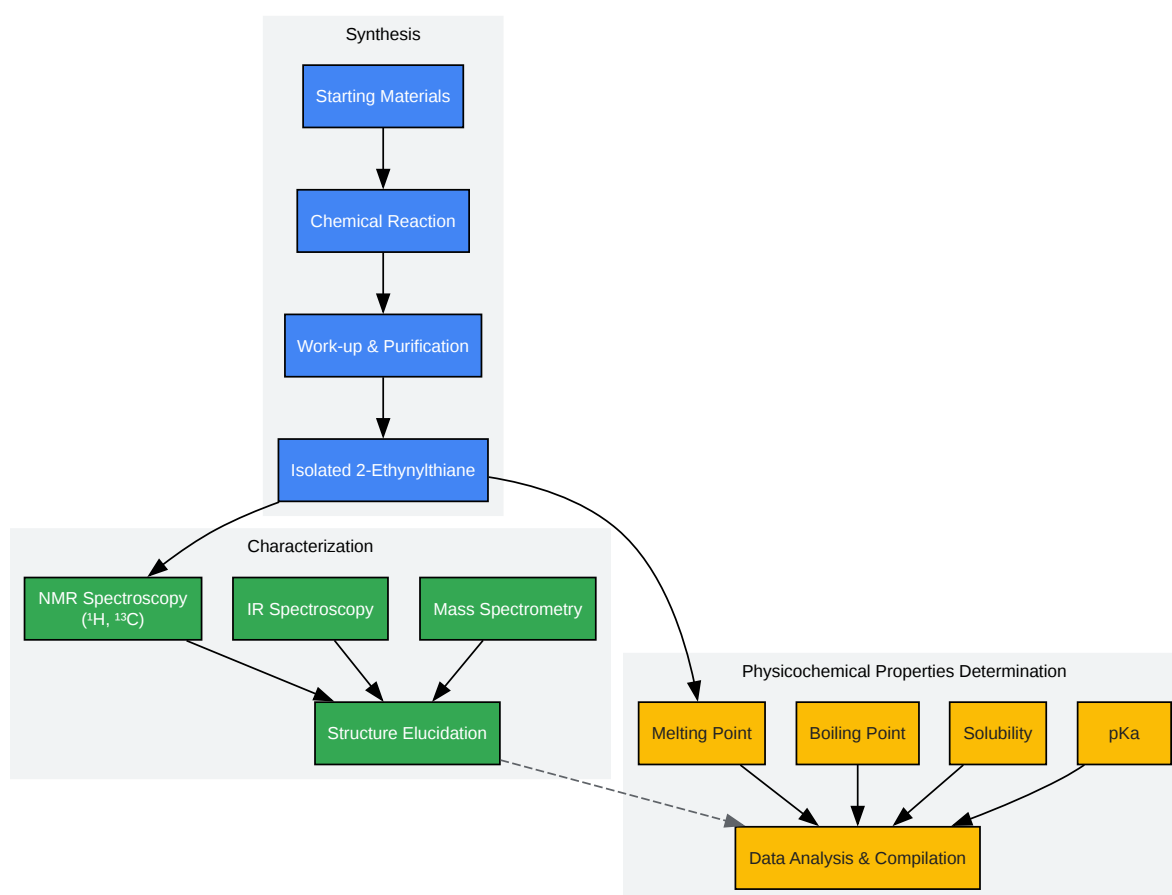
- **Sample Preparation:** A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed neat using an ATR-FTIR spectrometer.
- **Data Acquisition:** The IR spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.
- **Spectral Analysis:** The presence of characteristic absorption bands for the C≡C-H stretch (~3300 cm<sup>-1</sup>), C≡C stretch (~2100 cm<sup>-1</sup>), and C-S stretch will be identified.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

- **Sample Introduction:** A dilute solution of the sample is introduced into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- **Data Acquisition:** The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
- **Spectral Analysis:** The molecular ion peak confirms the molecular weight of **2-Ethynylthiane**. The fragmentation pattern provides further structural information.

## Visualizations

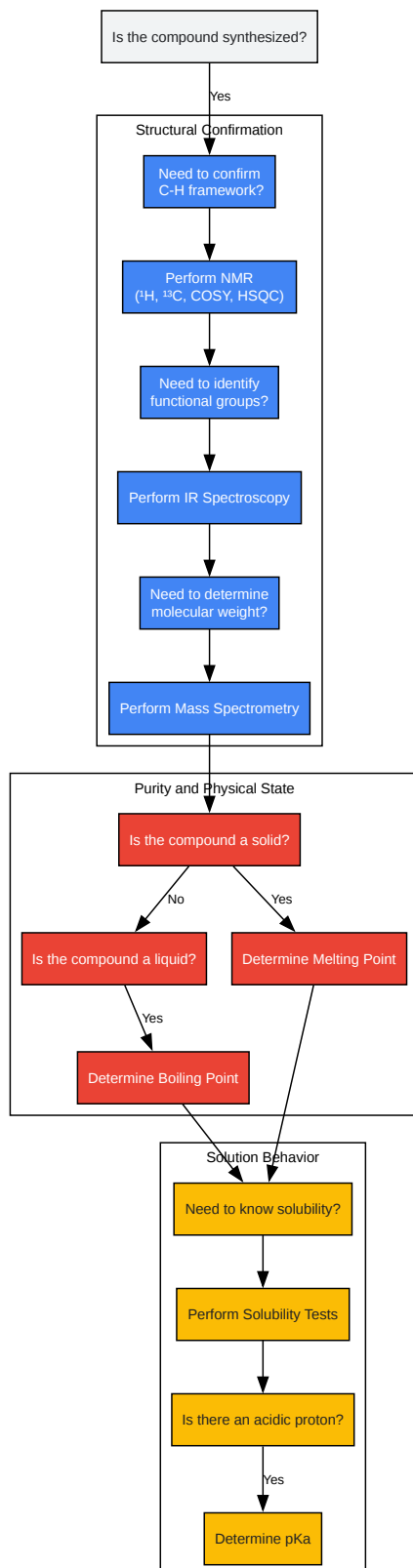
## Experimental Workflow for Synthesis and Characterization



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Caption: General workflow for the synthesis and characterization of **2-Ethynylthiane**.

## Decision Tree for Analytical Technique Selection



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Caption: Decision tree for selecting analytical techniques for **2-Ethynylthiane**.

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